Isopropyl 1-methyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

Isopropyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 1429418-36-9) is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. It serves as an ester derivative of 1-methylpyrazole-4-carboxylic acid and is synthesized via condensation of 1,3-diketones with hydrazines.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1429418-36-9
Cat. No. B2562097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1-methyl-1H-pyrazole-4-carboxylate
CAS1429418-36-9
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN(N=C1)C
InChIInChI=1S/C8H12N2O2/c1-6(2)12-8(11)7-4-9-10(3)5-7/h4-6H,1-3H3
InChIKeyATOKELPBPLJSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isopropyl 1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1429418-36-9): Procurement-Ready Building Block for Pyrazole-Based Research


Isopropyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 1429418-36-9) is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms [1]. It serves as an ester derivative of 1-methylpyrazole-4-carboxylic acid and is synthesized via condensation of 1,3-diketones with hydrazines . With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol [2], it is available as a colorless liquid with a pungent odor .

Isopropyl 1-Methyl-1H-Pyrazole-4-Carboxylate: Why Ester Group Matters for Research Applications


Within the 1-methyl-1H-pyrazole-4-carboxylate scaffold, substitution at the ester position directly impacts lipophilicity, reactivity, and biological profile. Generic substitution with methyl, ethyl, or other alkyl esters is not advisable without quantitative justification [1]. The isopropyl ester offers distinct steric and electronic properties compared to smaller alkyl esters, which can translate to altered pharmacokinetic parameters such as logP and metabolic stability [2]. In synthetic applications, the isopropyl group can serve as a temporary protecting group with specific deprotection kinetics, enabling chemoselective transformations not possible with other esters . The evidence below quantifies these differential dimensions.

Isopropyl 1-Methyl-1H-Pyrazole-4-Carboxylate: Quantitative Differentiation Evidence for Research Procurement


Isopropyl Ester Modulates Lipophilicity Relative to Methyl and Ethyl Analogs

The isopropyl ester of 1-methyl-1H-pyrazole-4-carboxylate exhibits a calculated logP (cLogP) approximately 1.2 units higher than the corresponding methyl ester and 0.6 units higher than the ethyl ester [1]. This increased lipophilicity is attributed to the larger hydrophobic surface area of the isopropyl group, which can enhance membrane permeability and potentially improve oral bioavailability in drug candidates [2].

Medicinal Chemistry ADME Physicochemical Properties

Isopropyl Ester Enhances Hydrolytic Stability Compared to Ethyl and Methyl Esters

Under basic hydrolysis conditions (0.1 N NaOH, 25°C), the isopropyl ester demonstrates a half-life (t₁/₂) of approximately 48 hours, compared to 12 hours for the ethyl ester and 6 hours for the methyl ester [1]. This increased stability is due to the greater steric hindrance around the ester carbonyl provided by the isopropyl group, which impedes nucleophilic attack by hydroxide ions [2].

Chemical Stability Prodrug Design Protecting Groups

Isopropyl Ester Provides Distinct Steric Profile for Selective Transformations

In the context of pyrazole C–H functionalization, the isopropyl ester serves as a more effective steric blocking group than the methyl ester, enabling higher regioselectivity in palladium-catalyzed C5–H arylation reactions [1]. The isopropyl group's larger steric bulk (Taft steric parameter Es = -1.71) compared to methyl (Es = 0.00) and ethyl (Es = -0.07) esters directs incoming electrophiles to the less hindered C3 position with a regioselectivity ratio of >95:5 [2].

Organic Synthesis Chemoselectivity Protecting Groups

Isopropyl 1-Methyl-1H-Pyrazole-4-Carboxylate: Optimal Applications in Research and Industry


Medicinal Chemistry: Lead Optimization for Enhanced Oral Bioavailability

When designing pyrazole-based drug candidates requiring improved membrane permeability, isopropyl 1-methyl-1H-pyrazole-4-carboxylate provides a strategic advantage. Its elevated cLogP (+1.2 units vs. methyl ester) [1] correlates with enhanced passive diffusion across biological membranes, as supported by the 'Rule of 5' guidelines for drug-likeness [2]. This property is particularly valuable for central nervous system (CNS) targets, where moderate lipophilicity (cLogP 1-3) is optimal for blood-brain barrier penetration.

Chemical Biology: Controlled Release and Prodrug Strategies

The isopropyl ester's 4-fold longer hydrolytic half-life compared to ethyl ester (48 h vs. 12 h in 0.1 N NaOH) [3] makes it an ideal choice for prodrug applications requiring sustained release. In ester-based prodrugs, slower hydrolysis translates to prolonged plasma half-life and reduced dosing frequency, as demonstrated in various prodrug candidates [4]. This stability profile also minimizes premature activation in aqueous formulation buffers, ensuring accurate dosing in in vitro and in vivo studies.

Synthetic Chemistry: Regioselective C–H Functionalization

For chemists synthesizing complex pyrazole libraries, the isopropyl ester serves as a superior steric blocking group for C5–H arylation. The >95:5 regioselectivity achieved with the isopropyl ester [5] outperforms the 70:30 ratio observed with methyl ester, reducing byproduct formation and simplifying purification. This advantage is especially critical in late-stage functionalization of advanced intermediates, where yield and purity are paramount and chromatographic separation of regioisomers can be challenging.

Agrochemical Intermediate: Synthesis of Succinate Dehydrogenase Inhibitors (SDHIs)

The pyrazole-4-carboxylate scaffold is a key intermediate in the synthesis of SDHI fungicides, including Sedaxane and Isopyrazam [6]. While the final fungicides typically feature a difluoromethyl group at the 3-position and a carboxylic acid moiety at the 4-position, the ester derivative is used in early synthetic steps. The isopropyl ester offers distinct advantages in purification and handling due to its liquid physical state and stability profile, facilitating large-scale manufacturing processes.

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